1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one
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Overview
Description
1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol This compound features a pyrrolidinone ring substituted with an amino and a methoxy group on the phenyl ring
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as 1-(2-amino-4-methoxyphenyl)pyrrolidin-2-one, are known to interact with various biological targets .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives are known to interact with various biochemical pathways .
Biochemical Analysis
Biochemical Properties
Pyrrolidin-2-one derivatives have been reported to demonstrate antiarrhythmic and antihypertensive properties
Cellular Effects
Some pyrrolidin-2-one derivatives have been reported to reduce body weight in animal models of obesity
Molecular Mechanism
It is known that the pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Dosage Effects in Animal Models
Some pyrrolidin-2-one derivatives have been reported to reduce body weight in animal models of obesity .
Preparation Methods
The synthesis of 1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one typically involves the reaction of 2-amino-4-methoxybenzaldehyde with pyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to meet the demand for this compound in various applications.
Chemical Reactions Analysis
1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes .
Scientific Research Applications
1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Comparison with Similar Compounds
1-(2-Amino-4-methoxyphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
2-Pyrrolidinone: A simpler analog without the amino and methoxy substitutions, used in various industrial applications.
1-Methyl-2-pyrrolidinone: Known for its use as a solvent and in pharmaceutical applications.
Pyrrolidine: A parent compound with a wide range of biological activities and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and applications .
Properties
IUPAC Name |
1-(2-amino-4-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-8-4-5-10(9(12)7-8)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDNWLFSQLVOIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCCC2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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